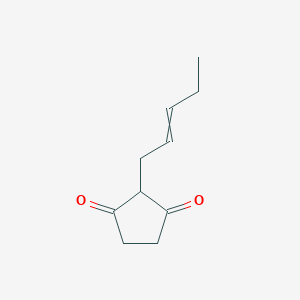
2-(Pent-2-EN-1-YL)cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione is an organic compound with the molecular formula C10H14O2 It contains a cyclopentane ring substituted with a pent-2-en-1-yl group and two ketone groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione can be achieved through the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pent-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
2-(Pent-2-en-1-yl)cyclopentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the pent-2-en-1-yl group can undergo electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentanedione: An isomer of 2-(Pent-2-en-1-yl)cyclopentane-1,3-dione with similar chemical properties.
2-Methylcyclopentane-1,3-dione: Another derivative of cyclopentane-1,3-dione with a methyl group instead of a pent-2-en-1-yl group.
Uniqueness
This compound is unique due to the presence of the pent-2-en-1-yl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This structural feature allows for a broader range of chemical transformations and biological interactions.
Properties
CAS No. |
918883-30-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-pent-2-enylcyclopentane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h3-4,8H,2,5-7H2,1H3 |
InChI Key |
MCDVWMVLLDSWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















